molecular formula C12H26ClNO2 B3326947 Methyl 11-aminoundecanoate hydrochloride CAS No. 29833-32-7

Methyl 11-aminoundecanoate hydrochloride

Cat. No.: B3326947
CAS No.: 29833-32-7
M. Wt: 251.79 g/mol
InChI Key: IWHIKEQZPPYMOH-UHFFFAOYSA-N
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Description

Methyl 11-aminoundecanoate hydrochloride (CAS 29833-32-7) is a white solid with the molecular formula C₁₂H₂₆ClNO₂ and a molecular weight of 251.79 g/mol . It is the methyl ester hydrochloride salt of 11-aminoundecanoic acid, a key monomer in the industrial production of Nylon-11, a specialized polyamide derived from castor oil . This protected form is highly valuable in research and further manufacturing as a chemical intermediate. Its primary research value lies in its use as a versatile building block or linker molecule. The ester group offers a handle for further chemical modification, while the hydrochloride salt improves the stability and crystallinity of the compound for storage and handling. A prominent research application is its use as a long, flexible linker in the synthesis of dual-action bioconjugates. For instance, it has been utilized to connect a tumor-targeting cyclic RGD peptide to a pro-apoptotic SMAC mimetic, creating a conjugate designed for targeted cancer therapy research . The long aliphatic chain of the molecule provides the necessary spacing to ensure both functional units of the conjugate can effectively interact with their respective biological targets. This compound should be stored sealed in a cool (4°C) and dry environment to maintain stability . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 11-aminoundecanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.ClH/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13;/h2-11,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHIKEQZPPYMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29833-32-7
Record name Undecanoic acid, 11-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29833-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Pathways and Methodological Advancements

Biomass-Derived Synthetic Routes

The use of biomass as a primary feedstock is central to the production of Methyl 11-aminoundecanoate hydrochloride and its precursor, 11-aminoundecanoic acid. researchgate.net Vegetable oils, in particular, serve as an ideal and abundant starting point due to their chemical structures which are amenable to modification. psu.edu

The most established industrial pathway to 11-aminoundecanoic acid, and subsequently its methyl ester hydrochloride salt, begins with castor oil. wikipedia.orgoecd.org Castor oil is a valuable resource for the chemical industry as it has a high concentration of ricinoleic acid (around 90%), which provides a unique C18 backbone for chemical conversion. rsc.orgresearchgate.net The synthesis is a multi-step process that transforms this natural triglyceride into the target monomer. oecd.org

The key stages are:

Transesterification: Castor oil undergoes transesterification with methanol (B129727) to produce methyl ricinoleate (B1264116) and glycerol. oecd.org

Pyrolysis: The methyl ricinoleate is then subjected to high-temperature pyrolysis, or steam cracking (at temperatures between 400-575 °C), which cleaves the molecule to yield methyl undecenoate and heptanal. wikipedia.orgoecd.org

Hydrolysis: The resulting methyl undecenoate is hydrolyzed to produce 10-undecenoic acid (also known as undecylenic acid). wikipedia.org

Hydrobromination: The 10-undecenoic acid is treated with hydrogen bromide, typically in the presence of a peroxide initiator and in the absence of free oxygen, to form 11-bromoundecanoic acid. oecd.orgpatsnap.comgoogle.com This anti-Markovnikov addition reaction is crucial for placing the functional group at the terminal position.

Amination: The 11-bromoundecanoic acid is then aminated, commonly by reacting it with an excess of aqueous ammonia (B1221849), which substitutes the bromine atom with an amino group to form 11-aminoundecanoic acid. wikipedia.org

Esterification and Salt Formation: The final step involves the esterification of 11-aminoundecanoic acid with methanol in the presence of an acid catalyst, such as hydrochloric acid. google.com This reaction concurrently forms the methyl ester and the hydrochloride salt, yielding the final product, this compound. google.comsigmaaldrich.com

Table 1: Key Steps in Synthesis from Castor Oil
StepReactantKey Reagent(s)ProductReference
1Castor OilMethanolMethyl ricinoleate oecd.org
2Methyl ricinoleateHeat/SteamMethyl undecenoate wikipedia.org
3Methyl undecenoateWater (Hydrolysis)10-Undecenoic acid wikipedia.org
410-Undecenoic acidHydrogen Bromide (HBr), Peroxide11-Bromoundecanoic acid oecd.orgpatsnap.com
511-Bromoundecanoic acidAmmonia (NH₃)11-Aminoundecanoic acid wikipedia.org
611-Aminoundecanoic acidMethanol, Hydrochloric Acid (HCl)This compound google.com

While castor oil is the primary source, other vegetable oils containing oleic acid can also serve as precursors for C11 amino acids, though the pathways are often more complex. researchgate.net One established method involves the ozonolysis of oleic acid, which cleaves the double bond to produce shorter-chain aldehydes and carboxylic acids. researchgate.net Further chemical modifications are then required to build the desired C11 backbone and introduce the necessary amino and ester functionalities.

To circumvent the often harsh conditions of purely chemical syntheses, chemo-enzymatic and bioenzymatic methods have been developed. mdpi.comrsc.org These approaches utilize enzymes or engineered microorganisms to perform specific conversion steps under mild conditions. rsc.orgrsc.org

A notable example involves the use of recombinant Escherichia coli cells to transform ricinoleic acid. rsc.org These cells can be engineered to express specific enzymes, such as alcohol dehydrogenase (ADH) from Micrococcus luteus and Baeyer-Villiger monooxygenase (BVMO) from Pseudomonas putida, to convert ricinoleic acid into ester intermediates. rsc.org This bio-catalyzed product can then be chemically reduced and hydrolyzed to yield 11-hydroxyundecanoic acid. rsc.org The hydroxyl group is subsequently converted to an amino group through further chemical steps, such as tosylation, azidation, and finally reduction, to produce 11-aminoundecanoic acid. mdpi.com This integrated chemo-enzymatic route can achieve high yields and offers a more sustainable alternative to traditional high-temperature processes. mdpi.comrsc.org

Table 2: Enzymes in Bio-synthetic Routes
Enzyme/SystemFunctionSubstrateProductReference
Alcohol Dehydrogenase (ADH) from Micrococcus luteusOxidation of hydroxyl groupRicinoleic Acid12-Ketooleic acid rsc.org
Baeyer-Villiger Monooxygenase (BVMO) from Pseudomonas putidaOxidative cleavage (ester formation)12-Ketooleic acid(Z)-11-(heptanoyloxy)undec-9-enoic acid rsc.org
Recombinant E. coli (whole cell)Multi-step biotransformationRicinoleic AcidEster intermediates for 11-hydroxyundecanoic acid rsc.orgrsc.org

Catalytic Methodologies in Formation

Catalysis is fundamental to nearly every step of the synthesis of this compound, from the initial processing of fatty acids to the final amination and esterification reactions. Advances in both homogeneous and heterogeneous catalysis have been pivotal in optimizing these transformations.

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in the synthesis of fatty acid derivatives.

Esterification: The esterification of carboxylic acids like 11-aminoundecanoic acid is typically catalyzed by strong mineral acids such as hydrochloric acid or sulfuric acid. google.com More recently, research has explored milder and more selective homogeneous catalysts. For instance, various Lewis acidic metal salts, such as zinc(II) compounds, have been shown to be effective for the esterification of fatty acids under relatively mild conditions. nih.gov

Amination: The conversion of alkyl halides or the reductive amination of aldehydes and ketones are critical steps that can be facilitated by homogeneous catalysts. Transition metal complexes, particularly those based on rhodium and ruthenium, are highly active for reductive amination reactions, converting aldehydes directly to amines in the presence of ammonia and hydrogen. acs.orgresearchgate.net While highly efficient, the cost and challenge of separating these precious metal catalysts from the product remain significant considerations. rsc.org

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of separation, recovery, and reusability. nih.gov

Hydrogenation/Reduction: The reduction of double bonds or carbonyl groups is a common application for heterogeneous catalysts. For instance, the hydrogenation of the double bond in methyl undecenoate can be carried out using catalysts like palladium on carbon (Pd/C). psu.edu Similarly, the reduction of an oxime or nitro group to an amine can be achieved with high efficiency using heterogeneous catalysts such as Pt/C or Rh/C, often under milder conditions than traditional methods. mdpi.com

Amination: Heterogeneous systems for reductive amination have been developed as an alternative to homogeneous catalysts. rsc.org Bifunctional catalysts, which might feature a precious metal (like platinum) for hydrogen activation and an oxophilic metal oxide (like Nb₂O₅) for amide activation, can facilitate the direct conversion of fatty acid esters to amines. nih.govrsc.org These systems are designed to be recyclable and robust, aligning with the principles of green chemistry. rsc.org

Table 3: Catalysts in the Synthesis of this compound and its Precursors
Catalyst TypeCatalyst ExampleReaction StepReference
Homogeneous (Acid)Hydrochloric Acid (HCl)Esterification & Salt Formation google.com
Homogeneous (Metal Complex)Rhodium (Rh) complexesReductive Amination acs.org
Homogeneous (Metal Complex)Ruthenium (Ru) complexesAlcohol Amination researchgate.net
Heterogeneous (Metal on Support)Palladium on Carbon (Pd/C)Hydrogenation / Reduction psu.edu
Heterogeneous (Metal on Support)Platinum on Carbon (Pt/C)Reductive Amination mdpi.com
Heterogeneous (Bifunctional)PtVOₓ/SiO₂ + Nb₂O₅Reductive Amination of Esters rsc.org

Optimization of Catalytic Systems and Reaction Conditions

The synthesis of this compound is primarily achieved through the esterification of 11-aminoundecanoic acid. Research has focused on optimizing catalysts and reaction conditions to improve yield, simplify procedures, and ensure mildness.

A widely utilized method is the direct esterification using methanol in the presence of an acid catalyst. A patent describes the synthesis of the hydrochloride salt by reacting 11-aminoundecanoic acid with methanol, indicating that acid catalysis, such as with hydrochloric acid, is a viable route. google.com

A significant advancement involves the use of trimethylchlorosilane (TMSCl) as an efficient reagent for esterification at room temperature. nih.gov In this system, TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method is notable for its mild conditions and good to excellent yields, avoiding the harsh conditions associated with reagents like thionyl chloride or high concentrations of strong acids. nih.gov The general procedure involves adding freshly distilled chlorotrimethylsilane (B32843) to the amino acid, followed by methanol, and stirring the mixture at room temperature until the reaction is complete as monitored by thin-layer chromatography (TLC). nih.gov The product is then isolated by concentrating the reaction mixture on a rotary evaporator. nih.gov

In the context of its use as a chemical linker, the reactivity of the amino group is often managed through its hydrochloride salt form, while the ester is formed or utilized in subsequent steps. For instance, coupling reactions involving the amine functionality often employ a base, such as triethylamine (B128534) (TEA), to free the amine for reaction. ucl.ac.uk

Below is a comparative table of common synthesis conditions.

MethodCatalyst/ReagentSolventTemperatureKey AdvantagesSource
Fischer EsterificationHydrochloric Acid (HCl)MethanolRefluxTraditional, uses common reagents. google.comgoogle.com
TMSCl-Mediated EsterificationTrimethylchlorosilane (TMSCl)MethanolRoom TemperatureMild conditions, good to excellent yields, convenient. nih.gov
Thionyl ChlorideThionyl Chloride (SOCl₂)MethanolTypically 0°C to RefluxHighly effective for forming methyl esters. nih.gov

Mechanistic Investigations of Synthesis Reactions

Exploration of Reaction Mechanism Pathways

The primary reaction mechanism for the synthesis of this compound is the acid-catalyzed esterification, often referred to as Fischer esterification. The process begins with the protonation of the carboxylic acid group of 11-aminoundecanoic acid by a strong acid like HCl. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

A molecule of methanol, the solvent and reactant, then acts as the nucleophile, attacking the protonated carbonyl carbon. This step forms a tetrahedral intermediate. Subsequently, a proton transfer occurs from the methoxy (B1213986) group to one of the hydroxyl groups. The resulting water molecule is a good leaving group and is eliminated, regenerating the carbonyl double bond. The final step involves the deprotonation of the carbonyl oxygen to yield the methyl ester. Since the reaction is performed in the presence of hydrochloric acid, the terminal amino group is protonated, resulting in the final product as the hydrochloride salt.

In the trimethylchlorosilane (TMSCl)/methanol system, TMSCl is believed to react with methanol to generate HCl in situ, which then proceeds to catalyze the esterification through the same Fischer mechanism described above. nih.gov This method provides a convenient way to introduce the acid catalyst under mild conditions. nih.gov

Another described synthetic route involves the reductive amination of an aldehyde with 11-aminoundecanoic acid or its ester, followed by hydrogenation to form a secondary amine. google.com The initial esterification to produce the methyl ester starting material follows the classic acid-catalyzed pathway. google.com

Stereochemical Control in Synthesis

Stereochemistry is a critical aspect of organic synthesis, focusing on the three-dimensional arrangement of atoms in molecules and its effect on chemical reactions. researchgate.net Methods such as asymmetric synthesis and the use of chiral catalysts are employed to control the formation of specific stereoisomers. researchgate.net

However, the molecule this compound is achiral. It does not possess any stereocenters, as no carbon atom is bonded to four different substituent groups. The structure consists of a linear eleven-carbon chain separating the terminal amine and methyl ester functionalities. Consequently, the synthesis of this specific compound does not involve stereoisomers, and the principles and challenges of stereochemical control are not applicable.

Process Intensification and Scalability Studies

Development of Large-Scale Synthesis Protocols

The procedure involving TMSCl and methanol is particularly advantageous for large-scale synthesis because it operates at room temperature, which simplifies reactor requirements and reduces energy costs. nih.gov The workup procedure, which involves concentration by rotary evaporation, is a standard and scalable industrial practice. nih.gov

For large-scale production, key process parameters that must be optimized include:

Reagent Addition: Controlled, slow addition of reagents like TMSCl is necessary to manage any potential exotherms.

Temperature Control: Maintaining a consistent temperature, even at room temperature, is crucial for reaction consistency.

Isolation and Purification: The product is a solid hydrochloride salt. google.com Large-scale isolation would typically involve filtration of the crystalline product from the reaction mixture, followed by washing with a suitable solvent to remove impurities, and drying. Recrystallization from a solvent like absolute alcohol is a common final purification step for amine hydrochlorides to achieve high purity.

The following table outlines typical steps in a large-scale synthesis protocol.

StepDescriptionConsiderations for Scale-UpSource
1. ReactionEsterification of 11-aminoundecanoic acid with methanol and a catalyst (e.g., TMSCl or HCl).Heat management, mixing efficiency, reactor material compatibility. google.comnih.gov
2. ConcentrationRemoval of excess methanol and volatile byproducts under reduced pressure.Efficient large-volume evaporators, vacuum system capacity. nih.govorgsyn.org
3. Crystallization/PrecipitationCooling the concentrated solution to induce crystallization of the hydrochloride salt.Controlled cooling rates to manage crystal size and purity. orgsyn.org
4. Filtration and WashingIsolating the solid product from the mother liquor.Use of centrifuges or large-scale filter presses; choice of wash solvent. orgsyn.org
5. DryingRemoving residual solvent from the final product.Vacuum ovens or other industrial drying equipment. google.com

Continuous Flow Synthesis Research

While specific research on the continuous flow synthesis of this compound is not prominent in the reviewed literature, the principles of flow chemistry offer significant potential advantages for its production. Continuous flow processes, where reagents are pumped through a reactor, are well-established for improving safety, reaction rates, and scalability. nih.gov

Potential benefits for this synthesis include:

Enhanced Safety: Reagents like thionyl chloride or even TMSCl can be handled more safely in a closed-loop flow system, as only small quantities are reacting at any given moment, minimizing the risks associated with storage and handling of hazardous materials. nih.gov

Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange. This would allow for precise temperature control during the potentially exothermic generation of HCl from TMSCl or during the esterification reaction itself.

Increased Efficiency and Throughput: Flow systems can be operated for extended periods, enabling automated, high-throughput production. The reaction rate can often be increased by operating at higher temperatures and pressures than are safe in batch reactors. nih.gov

A hypothetical flow synthesis could involve pumping a slurry of 11-aminoundecanoic acid in methanol through a mixing zone where a stream of TMSCl or anhydrous HCl in methanol is introduced. The mixture would then pass through a heated residence coil to complete the reaction before the product is collected or directed to an in-line purification step.

Polymerization and Advanced Material Precursor Research

Monomer for Polyamide Synthesis

The principal application of Methyl 11-aminoundecanoate hydrochloride in research is as a monomer or a direct precursor to a monomer for polyamide synthesis. Following a neutralization step, the resulting methyl 11-aminoundecanoate can be used in polycondensation reactions to create long-chain polymers.

Methyl 11-aminoundecanoate is an intermediate in the production of 11-aminoundecanoic acid, the monomer used to manufacture Polyamide 11 (PA 11), also known as Nylon 11. wikipedia.org Polyamide 11 is a high-performance bioplastic derived from renewable resources, specifically castor oil. wikipedia.orgdocsity.com

The synthesis process begins with ricinoleic acid, which constitutes about 85-90% of castor oil. wikipedia.org The process involves several chemical steps:

Transesterification: Ricinoleic acid is reacted with methanol (B129727) to produce methyl ricinoleate (B1264116). wikipedia.org

Pyrolysis (Cracking): The methyl ricinoleate is then cracked at high temperatures to yield heptaldehyde and methyl undecylenate. wikipedia.org

Hydrolysis: The methyl undecylenate is hydrolyzed to undecylenic acid. wikipedia.org

Halogenation and Amination: Hydrogen bromide is added to the undecylenic acid, followed by a nucleophilic substitution with ammonia (B1221849) to form 11-aminoundecanoic acid. wikipedia.org

This compound serves as a stable, crystalline solid that can be easily purified. google.comnih.gov Before polymerization, it is neutralized to yield the reactive amino ester. google.com The subsequent polycondensation of this monomer or its hydrolyzed form, 11-aminoundecanoic acid, produces Polyamide 11. wikipedia.orggoogle.com

The synthesis of Polyamide 11 from its monomer precursor occurs via polycondensation. google.com This is a type of step-growth polymerization where bifunctional monomers react to form dimers, trimers, and eventually long polymer chains. In this case, the amino group (-NH₂) of one monomer molecule reacts with the carboxylic acid (-COOH) or ester (-COOCH₃) group of another. researchgate.net

Table 1: Polycondensation Reaction Summary

Feature Description
Reaction Type Step-growth Polycondensation
Reactant 11-aminoundecanoic acid or its methyl ester derivative. wikipedia.orggoogle.com
Functional Groups Amine (-NH₂) and Carboxyl (-COOH) or Methyl Ester (-COOCH₃)
Linkage Formed Amide (-CO-NH-)
By-product Water (H₂O) or Methanol (CH₃OH)
Catalyst (Example) Phosphoric Acid. google.com

The final properties and architecture of the resulting polyamide are highly dependent on the reaction conditions during polymerization. Researchers can manipulate these conditions to tailor the polymer for specific applications.

Key parameters that influence the polymer architecture include:

Temperature: The reaction temperature affects the rate of polymerization and can influence the molecular weight and degree of crystallinity of the polymer. Reaction temperatures can range from 50°C to over 200°C. google.com

Catalyst: The presence and type of catalyst can significantly alter reaction kinetics. Phosphoric acid is one example of a catalyst used in these polycondensation reactions. google.com

Monomer Feed Ratio: In co-polymerization, the ratio of different monomers is critical. Even in homopolymerization, controlling the monomer feed can help modulate melt viscosity and other rheological properties. colab.ws

Chain Controllers: The introduction of multifunctional agents can dramatically alter the polymer architecture. For instance, using tri-functional or tetra-functional co-monomers can lead to the formation of star-shaped or branched polymers instead of linear chains. colab.ws This allows for the tuning of melt viscosity while preserving the material's mechanical performance. colab.ws

Table 2: Effect of Reaction Conditions on Polyamide 11 Properties

Parameter Influence Outcome Example Reference
Temperature Affects reaction rate and polymer crystallinity. Can lead to unwanted side reactions and yield reduction if too high (>70°C in some systems). google.com
Monomer Feed Ratio Controls melt viscosity and rheological behavior. Modulates melt properties for easier processability. colab.ws
Multifunctional Agents Changes polymer architecture from linear to branched/star-shaped. Creates star-shaped PA11 with tailored melt viscosity and preserved mechanical strength. colab.ws

Co-polymerization Studies

This compound is also a valuable precursor for research into advanced copolymers. By incorporating other monomers into the polymerization process, materials with novel or enhanced properties can be created.

Co-polymerization allows for the modification of the properties of Polyamide 11. For example, copolyamides can be prepared from Polyamide 11 and an N-alkyl-11-aminoundecanoic acid. google.com The resulting materials are described as internally plasticized copolyamides and exhibit desirable properties such as increased flexibility and transparency, as well as excellent electrical properties that are independent of ambient humidity. google.com

Another advanced application is the creation of star-shaped polyamides through a one-pot copolycondensation reaction of 11-aminoundecanoic acid with a multifunctional agent like bis(hexamethylene)triamine. colab.ws These complex macromolecular structures exhibit unique rheological behaviors that are strongly affected by the degree of branching. colab.ws Such advanced polymeric systems are investigated for applications requiring tailored melt flow characteristics without compromising mechanical performance. colab.ws

The mechanism of co-polymerization involving the precursor of Polyamide 11 follows the same fundamental principles of polycondensation. When a second monomer is introduced, it is integrated into the growing polymer chain, forming amide bonds. The final structure of the copolymer (e.g., random, alternating, block, or branched) depends on the relative reactivity of the monomers and the reaction conditions.

In the case of creating star-shaped polymers, a multifunctional co-monomer acts as a central core. colab.ws Polymer chains grow from the multiple reactive sites on this core, leading to a branched, star-like architecture. A theoretical model can be used to predict the macromolecular complexity of these star-shaped polycondensates, which helps in interpreting the rheological behavior of the synthesized samples. colab.ws The careful selection of the type and amount of this "chain controller" allows for the precise modulation of the final polymer's properties. colab.ws

Preparation of Functional Polymers

The monomer derived from this compound is instrumental in developing functional polymers, particularly those with applications as polymeric surfactants and in stimuli-responsive systems.

The synthesis of Poly(N-acryloyl-11-aminoundecanoic acid) (PA11AUA) begins with the preparation of its monomer, N-acryloyl-11-aminoundecanoic acid (A11AUA). The general procedure involves the acylation of 11-aminoundecanoic acid, which is derived from its hydrochloride salt, with acryloyl chloride. ucsd.edu This reaction, known as the Schotten-Baumann reaction, is typically performed in an aqueous solution under controlled pH conditions.

The synthesis of the A11AUA monomer proceeds as follows ucsd.edu:

Starting Material Preparation : 11-aminoundecanoic acid is dissolved in deionized water with sodium hydroxide (B78521) in an ice bath. This compound is a stable precursor that can be neutralized to yield the free amino acid for this step.

Acryloylation : Acryloyl chloride, dissolved in a suitable organic solvent like tetrahydrofuran, is added dropwise to the amino acid solution under vigorous stirring. The pH is carefully maintained during the addition.

Purification : The reaction mixture is purified through a series of extraction and precipitation steps. The aqueous layer is acidified to a specific pH (around 5.0 for A11AUA) to precipitate the N-acryloyl amino acid, which is then extracted, dried, and further purified. ucsd.edu

Once the A11AUA monomer is synthesized and purified, it undergoes free-radical polymerization to form the high molecular weight polymer, PA11AUA. This polymerization can be initiated using standard initiators like ammonium (B1175870) persulfate (APS) and can be carried out in different monomer concentrations, either in micellar or non-micellar states, to control the molecular mass of the resulting polymer. ucsd.eduresearchgate.net Modern techniques like photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization can also be employed to create well-defined amino acid-based polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org

The hydrodynamic and conformational properties of Poly(N-acryloyl-11-aminoundecanoic acid) have been investigated using a combination of techniques, including viscometry, isothermal diffusion, velocity sedimentation, and dynamic light scattering. researchgate.net These studies reveal that PA11AUA behaves as a flexible-chain macromolecule in solution. researchgate.netmdpi.com

A key parameter describing the stiffness of a polymer chain is the Kuhn segment length (A), which represents the effective length of a rigid segment of the polymer. For PA11AUA in a dioxane-cyclohexanol mixed solvent, the Kuhn segment length was determined to be A = 100 × 10⁻⁸ cm. researchgate.net This value indicates a semi-rigid chain conformation, which is influenced by the bulky side chains containing the long undecanoic acid group. The polymer also exhibits a tendency to form associations in certain solvents, such as DMF, which can affect its hydrodynamic properties. researchgate.net

Studies on the sodium salt of the polymer, poly(sodium N-acryloyl-11-aminoundecanoate) (PAAU-Na), in solutions with excess salt (NaCl) show a conformational transition in the surface layer. This transition involves the formation of loops and tails that extend into the bulk phase of the solution, influencing the dynamic surface elasticity. researchgate.net The aggregation of these macromolecules in the bulk phase is a slow process that can be observed over time. researchgate.net

Table 1: Conformational and Hydrodynamic Parameters of PA11AUA and Related Polymers

PropertyValueSolvent/ConditionsReference
Kuhn Segment Length (A) 100 x 10⁻⁸ cmDioxane-Cyclohexanol researchgate.net
Behavior in Solution Tendency toward associationDMF researchgate.net
Surface Layer Conformation Forms loops and tailsPAAU-Na in excess NaCl researchgate.net

Role in Thermoplastic Elastomers (TPE) Research

This compound is a direct precursor to 11-aminoundecanoic acid, the monomer used in the production of Polyamide 11 (PA11), also known as Nylon-11. google.com While PA11 is a rigid thermoplastic, it serves as a foundational material in the development of advanced thermoplastic elastomers (TPEs). researchgate.net

TPEs are a class of polymers that combine the processing ease of thermoplastics with the flexibility and elasticity of thermoset rubbers. researchgate.net This is typically achieved by creating a biphasic structure consisting of hard, crystalline segments and soft, amorphous segments within the same polymer chain. researchgate.netnih.gov

The relevance of 11-aminoundecanoic acid derivatives in TPE research lies in the synthesis of internally plasticized copolyamides. By reacting 11-aminoundecanoic acid with an N-alkyl-11-aminoundecanoic acid, copolyamides can be created. google.com In these copolymers, the standard polyamide segments derived from 11-aminoundecanoic acid provide the hard, crystalline domains, while the segments containing the N-alkylated monomer introduce disorder and flexibility, acting as the soft, amorphous domains.

These N-alkylated copolyamides derived from PA11 exhibit a combination of flexibility, transparency, and stable electrical properties, making them suitable for applications requiring elastomeric behavior. google.com The process allows for the tuning of mechanical properties by varying the ratio of the comonomers, thereby controlling the balance between rigidity and elasticity. nih.govmdpi.com Therefore, this compound is a key starting point in a synthesis pathway that leads to high-performance, bio-based thermoplastic elastomers. nih.govgoogle.com

Derivatization and Functionalization Studies

Synthesis of Novel Derivatives

The amino and ester groups of methyl 11-aminoundecanoate hydrochloride can be independently or simultaneously modified to generate a diverse library of compounds.

The primary amino group is a key site for derivatization, enabling the introduction of various functional moieties through well-established chemical transformations.

N-Acylation: The formation of an amide bond via N-acylation is a common strategy to modify the amino group. This can be achieved by reacting this compound with acyl chlorides or carboxylic acids under appropriate conditions. While specific examples with detailed yields for the hydrochloride salt are not abundant in the reviewed literature, general methods for N-acylation are well-established. researchgate.net For instance, the reaction of an amine with an acyl chloride, often in the presence of a base to neutralize the generated HCl, is a standard procedure. rsc.org

Reductive Amination: Reductive amination provides a powerful method for the N-alkylation of the primary amine. organic-chemistry.org This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced to the corresponding secondary or tertiary amine. organic-chemistry.orgchemrxiv.orgnih.gov A patent describes the preparation of N-alkyl-11-aminoundecanoic acid esters through the reductive amination of the corresponding amino acid ester with an aldehyde. google.com This process typically involves reacting the starting amine with a carbonyl compound in the presence of a reducing agent. chemrxiv.org

Sulfonamide Formation: The reaction of the amino group with sulfonyl chlorides yields sulfonamide derivatives. This transformation is a standard method for the synthesis of sulfonamides from primary or secondary amines. doaj.org

Urea (B33335) and Thiourea (B124793) Derivatives: The amino group can readily react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. researchgate.netnih.gov This addition reaction is a common and efficient method for the synthesis of these functional groups. doaj.orgresearchgate.net

Table 1: Examples of Modifications at the Amino Group

Modification TypeReagents and ConditionsProduct TypeReference(s)
N-AcylationAcyl chloride, baseN-Acyl derivative researchgate.netrsc.org
Reductive AminationAldehyde/Ketone, reducing agentN-Alkyl derivative organic-chemistry.orgchemrxiv.orgnih.govgoogle.com
Sulfonamide FormationSulfonyl chloride, baseN-Sulfonyl derivative doaj.org
Urea/Thiourea FormationIsocyanate/IsothiocyanateUrea/Thiourea derivative doaj.orgresearchgate.netnih.gov

The methyl ester group offers another site for chemical modification, primarily through hydrolysis, transesterification, and aminolysis.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 11-aminoundecanoic acid, under either acidic or basic conditions. A Korean patent describes the hydrolysis of 11-aminoundecanoic acid ester derivatives to the corresponding carboxylic acid or its salt. google.com This transformation is often a preliminary step for further functionalization at the carboxyl group. googleapis.com

Transesterification: The methyl ester can be converted to other esters by reaction with different alcohols in the presence of an acid or base catalyst. masterorganicchemistry.com This process, known as transesterification, is an equilibrium-driven reaction where the use of the alcohol as a solvent can favor the formation of the desired ester. masterorganicchemistry.comresearchgate.netresearchgate.net

Aminolysis: The direct reaction of the ester with an amine to form an amide, known as aminolysis, is another potential modification. While generally less reactive than acyl chlorides, esters can undergo aminolysis, often requiring a catalyst or elevated temperatures to proceed efficiently. google.comnih.govresearchgate.net

Table 2: Examples of Modifications at the Ester Group

Modification TypeReagents and ConditionsProduct TypeReference(s)
HydrolysisAcid or base, waterCarboxylic acid google.comgoogleapis.com
TransesterificationAlcohol, acid/base catalystNew ester masterorganicchemistry.comresearchgate.netresearchgate.net
AminolysisAmine, catalyst/heatAmide google.comnih.govresearchgate.net

The orthogonal reactivity of the amino and ester groups allows for multi-functionalization, leading to the creation of more complex molecules. For instance, the amino group can be protected, followed by modification of the ester group, and subsequent deprotection and derivatization of the amino group. Conversely, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled to another molecule, while the amino group is subsequently modified. A study on the synthesis of madecassic acid-silybin conjugates utilized methyl 11-aminoundecanoate as a linker, first forming an amide bond at the amino group and then an ester bond at the carboxyl end (after hydrolysis of the methyl ester). ucl.ac.uk

Application in Linker Chemistry Research

The linear, flexible chain of this compound makes it an attractive building block for the design and synthesis of linkers in various applications, including Proteolysis Targeting Chimeras (PROTACs) and other advanced molecular constructs.

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the E3 ligase ligand and the target protein ligand is a critical component influencing the efficacy of the PROTAC. Alkyl chains are common components of these linkers. medchemexpress.com Boc-protected 11-aminoundecanoic acid has been used in the synthesis of PROTACs. medchemexpress.com The synthesis of PROTACs often involves a modular approach where linker components are sequentially coupled. nih.gov

The bifunctional nature of this compound is highly advantageous for conjugation chemistry, allowing it to connect two different molecular entities. A notable example is its use as a spacer in the synthesis of conjugates of madecassic acid and silybin. ucl.ac.uk In this work, the amino group of methyl 11-aminoundecanoate was first acylated with triacetyl madecassic acid, and after hydrolysis of the methyl ester, the resulting carboxylic acid was coupled with silybin. This demonstrates the utility of this compound in creating complex bioactive molecules. ucl.ac.uk

Advanced Analytical Research Methodologies

Spectroscopic Techniques for Structural Elucidation in Researchgoogle.comucl.ac.uk

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups. For Methyl 11-aminoundecanoate hydrochloride, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely used to confirm its identity and structure following synthesis. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for providing detailed information about the carbon-hydrogen framework of a molecule. nih.gov In the context of this compound, both ¹H NMR and ¹³C NMR are crucial for confirming the structure and monitoring the progress of the esterification reaction of 11-aminoundecanoic acid. google.com

Reaction monitoring via NMR allows researchers to track the disappearance of reactant signals and the simultaneous appearance of product signals in real-time. magritek.com For instance, during the synthesis, the characteristic signals of the carboxylic acid proton in the starting material, 11-aminoundecanoic acid, would diminish, while new signals corresponding to the methyl ester group (-OCH₃) of the product would emerge and intensify. This quantitative capability is excellent for determining reaction endpoints and calculating kinetic data. magritek.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methyl ester protons, the methylene (B1212753) groups of the long alkyl chain, and the protons on the carbons adjacent to the ester and amine hydrochloride functionalities.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the unique environment of this compound, from the methyl ester carbon to each carbon in the undecanoate chain, will produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values based on standard chemical shift tables. Actual values may vary based on solvent and experimental conditions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃~3.67Singlet3H
-CH₂-COO-~2.30Triplet2H
-CH₂-NH₃⁺~3.00Triplet2H
-NH₃⁺~8.10 (broad)Singlet3H
-(CH₂)₈- (internal chain)~1.20 - 1.70Multiplet16H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Predicted values based on standard chemical shift tables. Actual values may vary based on solvent and experimental conditions.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)~174.5
-OCH₃ (Methyl Ester)~51.5
-CH₂-NH₃⁺~39.5
-CH₂-COO-~34.1
Internal Methylene Carbons (-(CH₂)₈-)~25.0 - 30.0

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound, confirm its elemental composition, and assess its purity by detecting trace impurities. The molecular formula of the compound is C₁₂H₂₆ClNO₂. nih.gov

In research, MS can help elucidate reaction pathways by identifying intermediates and byproducts. The fragmentation pattern of the molecular ion provides structural information. For long-chain esters and amines, characteristic fragmentation includes alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and cleavages associated with the ester group. libretexts.org The loss of small, stable neutral molecules like water or methanol (B129727) can also be observed. Analyzing these fragments helps to piece together the structure of the parent molecule and any reaction-related species. youtube.comlibretexts.org

Table 3: Expected Mass Spectrometry Fragmentation for Methyl 11-aminoundecanoate (Free Base) Note: Fragmentation occurs on the free base after ionization. The hydrochloride salt itself is not typically observed directly.

m/z ValuePossible Fragment IdentityDescription of Loss
229[M]⁺ (Molecular Ion of Free Base)C₁₂H₂₅NO₂⁺
198[M - OCH₃]⁺Loss of methoxy (B1213986) radical
170[M - COOCH₃]⁺Loss of carbomethoxy group
74[CH₂=C(OH)OCH₃]⁺McLafferty rearrangement fragment
30[CH₂NH₂]⁺Alpha-cleavage at the amine

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. libretexts.org For this compound, IR analysis is a quick and effective method to confirm the presence of the key functional groups: the ester and the amine hydrochloride. google.com

The progress of the synthesis from 11-aminoundecanoic acid can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹) and the appearance of the strong C=O stretch of the ester (around 1740 cm⁻¹) and the characteristic N-H stretches of the primary amine salt. libretexts.org The presence of long-chain alkanes is confirmed by strong C-H stretching absorptions just below 3000 cm⁻¹. openstax.org

Table 4: Key Infrared (IR) Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)Appearance/Intensity
N-H Stretch (Amine Salt)~3000 - 2800Broad, Strong
C-H Stretch (Alkyl Chain)~2960 - 2850Strong, Sharp
C=O Stretch (Ester)~1740Strong, Sharp
N-H Bend (Amine Salt)~1600 - 1500Medium
C-O Stretch (Ester)~1250 - 1150Strong

Chromatographic Separations in Research and Developmentnih.gov

Chromatography is a powerful technique for separating, identifying, and quantifying the components of a mixture. In the development and production of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play crucial roles.

HPLC is the premier method for assessing the purity of non-volatile compounds like this compound. americanpharmaceuticalreview.com It is used to separate the final product from unreacted starting materials (e.g., 11-aminoundecanoic acid), reagents, and any non-volatile byproducts formed during the synthesis. A common approach is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. nih.gov

Because the analyte lacks a strong UV chromophore, detection can be challenging. While low wavelength UV (around 200-210 nm) may be used, more universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often more suitable for accurate quantification. The method's ability to provide high-resolution separation makes it ideal for quality control, ensuring the final product meets stringent purity specifications. nih.gov

Table 5: Example HPLC Method Parameters for Purity Analysis

ParameterExample Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Phosphoric Acid
Mobile Phase BAcetonitrile with 0.1% Phosphoric Acid
ElutionGradient
Flow Rate1.0 mL/min
DetectorELSD, CAD, or UV at 205 nm nih.gov
Column Temperature30 °C

While this compound itself is not sufficiently volatile for standard GC analysis, GC is an essential technique for analyzing volatile impurities and residual solvents that may be present in the final product. nih.gov The synthesis and purification processes often involve volatile substances such as methanol (from the esterification), thionyl chloride, or extraction solvents like diethyl ether or hexane. rsc.org

Headspace GC, where the vapor above the sample is injected and analyzed, is particularly effective for this purpose. nih.gov Coupled with a mass spectrometer (GC-MS), this method allows for the confident identification and quantification of these volatile byproducts, even at trace levels. researchgate.net This analysis is critical for ensuring the final product is free from potentially hazardous or undesirable volatile residues.

Electrochemical and Surface Characterization Research

Adsorption Isotherm Studies on Surfaces

As an amphiphilic molecule with a polar head group (amine and ester functionalities) and a long nonpolar alkyl chain, this compound is expected to adsorb at solid-liquid interfaces. The nature of this adsorption can be studied by measuring the amount of adsorbed substance as a function of its concentration in solution at a constant temperature, which generates an adsorption isotherm.

The adsorption process is likely to be influenced by several factors:

The nature of the surface: On hydrophilic surfaces, the polar head group may interact favorably, while on hydrophobic surfaces, the alkyl chain would be the primary interacting moiety. researchgate.net

The pH of the solution: The charge of the amino group is pH-dependent, which will affect its electrostatic interactions with charged surfaces. nih.gov

The solvent: The solubility of the compound and its interaction with the solvent will compete with the adsorption process.

Commonly used adsorption isotherm models to describe such systems include the Langmuir, Freundlich, and Temkin isotherms. symbiosisonlinepublishing.com For example, the Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites. symbiosisonlinepublishing.com Studies on other amino acids have shown that their adsorption can often be described by the Langmuir model, suggesting the formation of a monolayer on the surface. symbiosisonlinepublishing.com

Isotherm Model Assumptions Expected Applicability for this compound
Langmuir Monolayer adsorption, homogeneous surface, no interaction between adsorbed molecules.Potentially applicable at low concentrations where a monolayer is formed.
Freundlich Multilayer adsorption, heterogeneous surface, interaction between adsorbed molecules.May be applicable at higher concentrations or on heterogeneous surfaces.
Temkin Adsorption heat decreases linearly with coverage due to adsorbate-adsorbate interactions.Could describe systems where intermolecular interactions are significant.

In-situ Spectroscopic Analysis of Adsorbed Layers

In-situ spectroscopic techniques are powerful tools for studying the structure and orientation of adsorbed molecular layers at the solid-liquid interface without removing the sample from its environment. For a compound like this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Sum Frequency Generation (SFG) spectroscopy could provide valuable insights. researchgate.netresearchgate.net

In-situ FTIR Spectroscopy : Attenuated Total Reflection (ATR)-FTIR spectroscopy is a suitable technique for studying adsorbed layers on various substrates. mdpi.comrsc.org By monitoring the vibrational modes of the molecule, information about its chemical state, orientation, and interactions with the surface can be obtained. For this compound, one could expect to observe the C=O stretching vibration of the ester group, the N-H bending vibrations of the amine group, and the C-H stretching vibrations of the alkyl chain. Changes in the position and intensity of these bands upon adsorption can indicate the nature of the interaction with the surface. For instance, a shift in the C=O stretching frequency could suggest hydrogen bonding or coordination of the ester group with the surface.

Sum Frequency Generation (SFG) Spectroscopy : SFG is a surface-specific vibrational spectroscopy technique that is particularly sensitive to the ordering of molecules at an interface. researchgate.net It could be used to determine the orientation of the adsorbed this compound molecules. For example, by analyzing the polarization dependence of the C-H stretching modes of the alkyl chain, it would be possible to determine the tilt angle of the chain with respect to the surface normal. This would provide a detailed picture of the self-assembled monolayer structure. Studies on other amino acids have shown that SFG can reveal the formation of ordered or disordered layers depending on the substrate and the amino acid's side chain. researchgate.net

Technique Information Obtained Expected Findings for this compound
In-situ ATR-FTIR Vibrational modes, chemical interactions, functional group orientation.Confirmation of adsorption, identification of interacting functional groups (amine, ester), potential for hydrogen bonding.
SFG Spectroscopy Surface specificity, molecular orientation, ordering of the adsorbed layer.Determination of the orientation of the alkyl chain, assessment of the degree of order in the self-assembled layer.

Method Development and Validation for Research Applications

Impurity Isolation and Characterization Methodologies

The synthesis of this compound can potentially lead to the formation of various impurities. These can arise from side reactions, unreacted starting materials, or degradation products. researchgate.net The identification, isolation, and characterization of these impurities are crucial for ensuring the quality and purity of the final product.

A general workflow for impurity analysis involves:

Detection and Profiling : An initial impurity profile is typically generated using a high-resolution separation technique like HPLC, often with a non-specific detector like a DAD or a more universal detector like a Charged Aerosol Detector (CAD), coupled with MS for preliminary identification.

Isolation : Once impurities are detected, they need to be isolated for structural characterization. Preparative HPLC is a common technique for isolating impurities in sufficient quantities.

Characterization : The isolated impurities are then characterized using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

Potential impurities in the synthesis of this compound could include:

Unreacted 11-aminoundecanoic acid : The starting material for the esterification reaction.

Diester : Formed if the starting material contains a dicarboxylic acid impurity.

Amide-ester : Resulting from the reaction between the amine of one molecule and the ester of another.

By-products from the esterification reagent : For example, if thionyl chloride is used, related sulfur-containing impurities might be formed. mdpi.com

Potential Impurity Origin Proposed Isolation Method Proposed Characterization Techniques
11-aminoundecanoic acidIncomplete reactionPreparative HPLCMS, NMR
Di-methyl ester of a C11-dicarboxylic acidImpurity in starting materialPreparative HPLCMS, NMR
N-(10-methoxycarbonyl-decyl)-11-aminoundecanoic acid methyl esterSide reaction (amidation)Preparative HPLCMS, NMR, IR

Method Development for Process Analytical Technologies (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mdpi.com The goal of PAT is to ensure final product quality. For the synthesis of this compound, which involves an esterification reaction, PAT can be implemented to monitor key reaction parameters in real-time. google.comlibretexts.org

In-situ Monitoring : Spectroscopic probes, such as in-situ FTIR or Raman, can be inserted directly into the reaction vessel to monitor the progress of the esterification. rsc.org

FTIR Spectroscopy : The disappearance of the carboxylic acid C=O stretch from the starting material (11-aminoundecanoic acid) and the appearance of the ester C=O stretch of the product can be monitored over time. This allows for the determination of the reaction endpoint and can help in optimizing reaction conditions like temperature and catalyst loading.

Raman Spectroscopy : Raman spectroscopy can also be used to monitor the reaction, as it is sensitive to the changes in the vibrational modes of the reactants and products.

By continuously monitoring the reaction, it is possible to build a process model that relates process parameters to product quality attributes. This enables better process understanding and control, leading to a more robust and efficient manufacturing process.

PAT Tool Parameter Monitored Benefit for Synthesis of this compound
In-situ FTIR Concentration of reactant (carboxylic acid) and product (ester)Real-time reaction kinetics, endpoint determination, process optimization.
In-situ Raman Vibrational modes of reactants and productsComplementary information to FTIR, suitable for aqueous and non-aqueous systems.
Automated Sampling Off-line analysis of reaction samplesProvides more detailed analysis (e.g., by HPLC) to calibrate in-situ models.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

A hypothetical DFT study on methyl 11-aminoundecanoate hydrochloride would likely begin with the optimization of its molecular geometry. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the long aliphatic chain is expected to adopt a low-energy, staggered conformation. The protonated amine group (-NH3+) would form ionic interactions with the chloride ion (Cl-). The presence of the ester group and the protonated amine at opposite ends of the long alkyl chain suggests a degree of conformational flexibility.

The electronic properties, such as the distribution of electron density and the frontier molecular orbitals (HOMO and LUMO), are crucial for predicting reactivity. The HOMO would likely be localized around the ester group and parts of the alkyl chain, while the LUMO would be associated with the protonated amine group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Geometrical Parameters of this compound from DFT Calculations

ParameterFunctional GroupExpected Value
C-N Bond LengthAmine~1.48 Å
C=O Bond LengthEster~1.21 Å
C-O Bond LengthEster~1.34 Å
N-H Bond LengthProtonated Amine~1.02 Å
N-H···Cl Hydrogen Bond DistanceIonic Interaction~2.2-2.3 Å

Note: The values in this table are hypothetical and based on typical values for similar functional groups and interactions found in related structures. mdpi.com

Reaction Mechanism Modeling and Simulation

Computational modeling can be used to simulate and understand the mechanisms of reactions involving this compound. Key reactions of interest include ester hydrolysis and amide formation.

The hydrolysis of the methyl ester group can occur under both acidic and basic conditions. libretexts.org Under acidic conditions, the reaction would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) would yield 11-aminoundecanoic acid. Under basic conditions, the hydrolysis would be initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate and methanol. Computational modeling of these pathways would involve locating the transition states and calculating the activation energies to determine the most favorable reaction pathway.

Another important reaction is the polycondensation of methyl 11-aminoundecanoate to form Polyamide 11 (Nylon 11). This process involves the formation of an amide bond between the amine group of one monomer and the ester group of another. The hydrochloride salt would first need to be neutralized to free the amine group for reaction. ucl.ac.uk The reaction then proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Elimination of methanol results in the formation of the amide linkage. DFT calculations could be used to model the reaction profile, identifying the transition state and the energy barrier for this condensation reaction. Such simulations would be crucial for optimizing reaction conditions for the industrial production of Polyamide 11.

Prediction of Chemical Transformations and Reaction Outcomes

Computational chemistry allows for the prediction of various chemical transformations that this compound can undergo, as well as the likely outcomes of these reactions.

One key transformation is its use as a building block in the synthesis of more complex molecules. For example, the free amino group (after neutralization) can react with various electrophiles, such as acid chlorides or anhydrides, to form N-acylated derivatives. libretexts.org Similarly, the ester group can undergo transesterification with other alcohols. Computational models can predict the feasibility and selectivity of these reactions by calculating their thermodynamic and kinetic parameters.

The parent molecule, 11-aminoundecanoic acid, is known to be a versatile unit for generating low molecular weight gelators. mdpi.com By computationally screening different derivatives of methyl 11-aminoundecanoate, it would be possible to predict their self-assembly properties and potential to form gels in various solvents.

Furthermore, computational methods can predict the products of reactions with various reagents. For example, the reaction with aldehydes can lead to the formation of imines (Schiff bases), which can be further reduced to secondary amines. libretexts.org The reaction with nitrous acid would likely lead to the formation of a diazonium ion from the primary amine, which is a common reaction for α-amino acids. libretexts.org

Computational Design of Novel Derivatives

The in silico design of novel derivatives of this compound can be approached with specific applications in mind, such as the development of new polymers, functional materials, or biologically active molecules. nih.govnih.govmdpi.compeerscientist.commdpi.com

For the development of new polyamides, computational tools can be used to design comonomers based on the 11-aminoundecanoate backbone. By introducing different functional groups onto the alkyl chain or by creating co-polymers with other amino acids, it is possible to tailor the properties of the resulting polymer, such as its thermal stability, mechanical strength, and biodegradability. Computational screening can predict the properties of these hypothetical polymers before their synthesis, saving time and resources.

In the context of drug discovery, the 11-aminoundecanoic acid scaffold can be used to design novel compounds. For instance, it could serve as a linker to conjugate two different pharmacophores. Molecular docking studies could be used to screen a virtual library of derivatives against a specific biological target, such as an enzyme or a receptor. nih.govnih.govmdpi.com The binding affinity and mode of interaction of the most promising candidates can then be further analyzed using molecular dynamics simulations to assess their stability in a biological environment.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed derivatives can also be predicted using computational models. nih.govmdpi.com This allows for the early identification of candidates with potentially unfavorable pharmacokinetic or toxicological profiles, further streamlining the design process.

Table 2: Examples of Computationally Designed Derivatives and Their Potential Applications

Derivative ClassModificationPotential ApplicationComputational Method
Polyamide PrecursorsIntroduction of side chains on the alkyl backboneModified polyamides with tailored propertiesMolecular Dynamics, DFT
Antimicrobial AgentsAttachment of cationic or hydrophobic moietiesNew antimicrobial compoundsMolecular Docking, QSAR
Drug ConjugatesUse as a linker for active pharmaceutical ingredientsTargeted drug deliveryMolecular Docking, MD Simulations
GelatorsN-acylation with aromatic groupsFunctional materialsMolecular Dynamics, Self-Assembly Simulations

Future Research Directions and Emerging Applications

Sustainable Production Technologies

The industrial production of ω-amino acid esters is progressively moving towards more sustainable and environmentally friendly methods. Research is focused on reducing reliance on petrochemical feedstocks and harsh chemical processes, turning to greener alternatives.

Biocatalytic Synthesis: Enzymatic processes are being explored as a viable alternative to traditional chemical synthesis for producing amino acid esters. Biocatalysis offers high specificity and efficiency under mild conditions, significantly reducing energy consumption and hazardous waste. mdpi.comresearchgate.net Lipases, for instance, have been successfully used in the synthesis of β-amino acid esters through Michael addition in green solvents like methanol (B129727). mdpi.com Future research aims to discover and engineer more robust enzymes, such as nitrene transferases and dehydrogenases, capable of efficiently synthesizing long-chain amino acid esters like methyl 11-aminoundecanoate. nih.govnih.govresearchgate.net The development of continuous-flow microreactors for enzymatic synthesis represents an innovative approach to accelerate these biotransformations. mdpi.com

Renewable Feedstocks: The primary renewable source for 11-aminoundecanoic acid, the precursor to methyl 11-aminoundecanoate hydrochloride, is castor oil. researchgate.netrenewable-carbon.euarkema.compolymerinnovationblog.com Castor oil is hydrolyzed to yield ricinoleic acid, which is then converted through a series of chemical steps to 11-aminoundecanoic acid. polymerinnovationblog.com This bio-based route significantly lowers the carbon footprint compared to petroleum-based monomers. researchgate.netmarketdataforecast.com Ongoing research is focused on optimizing the conversion efficiency of castor oil and exploring other potential biomass sources. rsc.org Electrochemical methods are also emerging as a promising strategy for converting biomass-derived α-hydroxyl acids into amino acids, offering a greener alternative to traditional fermentation processes. nsf.gov

Green Chemistry Approaches: Green chemistry principles are being applied to the entire production chain. This includes using sunlight as an energy source for chemical conversions and turning waste products like carbon dioxide into valuable chemicals. sustainabilitymatters.net.au For example, researchers have developed a method to convert waste CO2 and nitrophenyl ethane into L-phenylalanine using a silicon-based photocathode, highlighting the potential for similar sustainable pathways for other amino acids. sustainabilitymatters.net.au The goal is to develop integrated biorefinery concepts where biomass is converted into a range of valuable products, including monomers for high-performance polymers. rsc.orgnsf.gov

Table 1: Comparison of Production Technologies

Technology Precursors/Feedstocks Key Advantages Research Focus
Traditional Synthesis Petroleum-based intermediates Established, high-volume production Reducing environmental impact, improving efficiency
Biocatalysis Renewable feedstocks, simple esters High selectivity, mild reaction conditions, reduced waste nih.govnih.gov Enzyme discovery and engineering, process optimization mdpi.comresearchgate.net
Renewable Feedstocks Castor oil, other biomass renewable-carbon.eumarketdataforecast.compolyestertime.com Reduced carbon footprint, sustainability researchgate.net Improving conversion yields, exploring new bio-sources rsc.org
Green Chemistry Waste CO2, industrial wastewater sustainabilitymatters.net.au Utilizes waste streams, potential for carbon-neutral processes sustainabilitymatters.net.au Development of novel catalysts and reaction pathways nih.gov

Novel Polymer Systems and Performance Enhancements

This compound is the monomer for Polyamide 11 (PA11), a high-performance bio-based polymer. Research in this area focuses on creating new polymer architectures and enhancing the intrinsic properties of PA11 to meet the demands of advanced applications.

The long-chain nature of PA11, derived from the 11-carbon backbone of its monomer, imparts desirable properties such as low moisture absorption, high dimensional stability, and excellent chemical resistance. researchgate.netdigitaloceanspaces.com Researchers are exploring the synthesis of star-shaped and other branched PA11 structures to modify rheological and solid-state properties for specific processing needs. researchgate.net

Performance enhancements are also achieved by creating copolymers and composites. For example, bio-based poly(amide imide)s (PAIs) have been synthesized using derivatives of 11-aminoundecanoic acid. researchgate.net These PAIs exhibit high thermal stability, with decomposition temperatures above 400°C, and their mechanical properties can be tuned by altering the rigid groups within the polymer chain. researchgate.net Furthermore, incorporating functional additives and fillers, such as glass or carbon fibers, into the PA11 matrix expands its application in demanding sectors like automotive and aerospace. renewable-carbon.eu The development of long-chain polyamides with a partial or full bio-based content is a key trend, aiming to combine sustainability with high performance. renewable-carbon.eudigitaloceanspaces.commanchester.ac.uk

Advanced Functional Material Development

The unique properties of polymers derived from this compound make them excellent candidates for the development of advanced functional materials.

Functional Films: Polyamide films are widely used in packaging due to their excellent mechanical strength, puncture resistance, and barrier properties against oxygen and aromas. basf.comtappi.orgkingchuanpackaging.com Research is focused on developing "smart" or "active" packaging materials by modifying the surface of polyamide films. researchgate.net Techniques such as UV, plasma, and corona treatments can create active surfaces with antimicrobial properties for food packaging. researchgate.net Additionally, the development of antifogging and hard-coating properties in polyamide films is being explored through the incorporation of specific chemical structures like polyhedral oligomeric silsesquioxanes (POSS). mdpi.com Biaxially oriented polyamide (BOPA) films offer enhanced stiffness and transparency, making them suitable for a wide range of packaging and industrial applications. basf.comkingchuanpackaging.com

Hydrogels: Amino acid-based hydrogels are gaining significant attention for biomedical applications due to their biocompatibility and biodegradability. acs.orgnih.govresearchgate.net These hydrogels, which are three-dimensional networks of polymer chains capable of holding large amounts of water, can be designed to be stimulus-responsive (e.g., to pH or temperature). acs.orgmdpi.com While research has heavily focused on hydrogels from α-amino acids, the long aliphatic chain of 11-aminoundecanoic acid offers potential for creating hydrogels with unique mechanical and hydrophobic properties. These materials could be used as scaffolds for tissue engineering or as matrices for controlled drug delivery. nih.govresearchgate.net

Interdisciplinary Research Opportunities

The versatility of this compound and its resulting polymers opens up numerous opportunities for interdisciplinary research, particularly at the intersection of materials science, chemistry, and medicine.

Biomedical Applications: Polyamides are valued in the medical field for their durability, flexibility, and biocompatibility. boydbiomedical.com They are used in devices such as catheters, surgical sutures, and artificial hearts. boydbiomedical.com The development of degradable poly(ester amide)s, which can be synthesized using amino acid derivatives, offers a pathway to creating bioresorbable medical implants and scaffolds. mdpi.com The pendant functional groups on poly(amino acid)s can be modified to attach drugs or other biologically active molecules, creating sophisticated drug delivery systems. nih.govrsc.org For instance, drug-polymer conjugates can improve the pharmacokinetics of a therapeutic agent, increase its plasma half-life, and enable targeted delivery to specific tissues, thereby enhancing efficacy and reducing side effects. nih.govnih.gov

Advanced Textiles: In the textile industry, polyamides are known for their strength and durability. marketdataforecast.com Research is underway to develop functional textiles with enhanced properties. By integrating antimicrobial agents like ε-Poly-L-lysine with Polyamide-6, which shares a similar backbone structure to PA11, multifunctional nanofibers can be produced. mdpi.com These composite fibers exhibit improved hydrophilicity, enhanced mechanical performance, and stable antimicrobial activity, making them suitable for applications in medical textiles, protective clothing, and sanitation products. mdpi.com

Table 2: Emerging Applications and Research Areas

Application Area Material Type Key Research Goals Potential Impact
Advanced Packaging Functional Polyamide Films basf.commdpi.com Antimicrobial surfaces, enhanced barrier properties, antifogging coatings researchgate.net Extended food shelf-life, improved product safety
Tissue Engineering Amino Acid-Based Hydrogels acs.orgnih.gov Biocompatible and biodegradable scaffolds, controlled cell growth Regenerative medicine, organ repair
Drug Delivery Poly(amino acid) Conjugates nih.govrsc.org Targeted drug delivery, controlled release, improved pharmacokinetics nih.gov More effective and safer therapies for various diseases
Medical Devices High-Performance Polyamides Biocompatible and durable materials for implants and instruments boydbiomedical.com Improved medical device performance and patient outcomes
Functional Textiles Composite Nanofibers mdpi.com Antimicrobial and hydrophilic properties, enhanced durability Advanced medical textiles, high-performance protective wear

Q & A

Q. How can unexpected NMR signals (e.g., δ 1.25–1.10 ppm) be interpreted in this compound derivatives?

  • Methodological Answer : The multiplet at δ 1.25–1.10 ppm corresponds to the 12 methylene protons in the undecanoate chain. Contradictory signals may indicate residual solvents (e.g., CHCl₃ at δ 7.26 ppm) or incomplete purification. Re-run chromatography or use deuterated solvent exchange (D₂O) to confirm .

Application-Oriented Questions

Q. How is this compound utilized in designing COX-1-targeted prodrugs?

  • Methodological Answer : Its primary amine reacts with carboxyl groups of COX-1 inhibitors (e.g., mofezolac) to form amphiphilic prodrugs. The undecanoate chain enhances tissue penetration, while the ester group allows controlled hydrolysis in vivo .

Q. What role does this compound play in structure-activity relationship (SAR) studies of isoxazole derivatives?

  • Methodological Answer : As a spacer, the undecanoate chain modulates the distance between the isoxazole pharmacophore and targeting moieties. SAR studies compare bioactivity of conjugates with varying chain lengths (e.g., C11 vs. shorter analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.